(E)-[2-(4-methylphenyl)-4,5-dioxo-1-(pyrimidin-1-ium-2-yl)pyrrolidin-3-ylidene](thiophen-2-yl)methanolate
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name for this compound is derived from its pyrrolidine-2,5-dione core, substituted at positions 1, 2, and 3. The 1-position is occupied by a pyrimidin-1-ium-2-yl group, indicating a cationic nitrogen atom within the pyrimidine ring. The 2-position features a 4-methylphenyl substituent, while the 3-position contains a thiophen-2-yl methanolate group in the E-configuration. The full name follows as:
(E)-3-[(thiophen-2-yl)methanolate]-2-(4-methylphenyl)-1-(pyrimidin-1-ium-2-yl)pyrrolidine-2,5-dione
Tautomeric equilibria arise from the enolizable β-diketone system (positions 4 and 5) and the methanolate group. The deprotonated enolate form dominates under basic conditions, stabilized by conjugation with the thiophene ring’s π-system. The E-configuration at the C3–C(methanolate) double bond is confirmed through comparative analysis with structurally analogous enamines, where steric hindrance between the pyrimidinium and thiophene groups dictates preferential geometry.
Molecular Geometry and Tautomeric Equilibria
The pyrrolidine ring adopts a non-planar envelope conformation, with C2 and C3 deviating from the plane formed by N1, C4, and C5. Key geometric parameters include:
Table 1: Predicted Bond Lengths and Angles
| Parameter | Value (Å/°) |
|---|---|
| N1–C2 (pyrimidinium) | 1.45 |
| C3–O(methanolate) | 1.26 |
| C4–O (dione) | 1.21 |
| C5–O (dione) | 1.22 |
| Dihedral C2–C3–S(thiophene) | 178.3 |
The pyrimidinium group induces significant charge polarization, with natural bond orbital (NBO) analysis predicting a +0.67 charge on N1. This cationic center facilitates dipole-dipole interactions in the solid state. The thiophene ring’s sulfur atom participates in resonance with the methanolate group, extending conjugation across the C3–O–C(thiophene) system.
X-ray Crystallographic Analysis of Solid-State Conformation
While direct X-ray diffraction data for this specific compound remains unpublished, crystallographic studies of analogous pyrrolidine-2,5-dione derivatives reveal consistent packing patterns. For example, spirooxindole-pyrrolidine diones exhibit intermolecular hydrogen bonding between keto oxygen atoms and adjacent NH groups, with π-stacking interactions between aromatic substituents. Applied to this compound, the 4-methylphenyl group likely participates in edge-to-face interactions with pyrimidinium rings of neighboring molecules, while thiophene sulfur atoms may coordinate to cationic centers through weak S→N interactions.
Comparative Analysis with Related Pyrrolidine-2,5-dione Derivatives
Table 2: Structural and Electronic Comparison
The pyrimidinium substituent distinguishes this compound through:
- Enhanced solubility in polar solvents compared to neutral analogs
- Reduced π-π stacking distance (predicted 3.4 Å vs. 3.6–3.8 Å in neutral derivatives) due to charge-transfer interactions
- Acid-dependent tautomerism , with protonation at N1 shifting equilibrium toward the keto form
Properties
Molecular Formula |
C20H15N3O3S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-hydroxy-2-(4-methylphenyl)-1-pyrimidin-2-yl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H15N3O3S/c1-12-5-7-13(8-6-12)16-15(17(24)14-4-2-11-27-14)18(25)19(26)23(16)20-21-9-3-10-22-20/h2-11,16,25H,1H3 |
InChI Key |
WBRPGSSPGFOJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC=CC=N3)O)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-methylphenyl)-4,5-dioxo-1-(pyrimidin-1-ium-2-yl)pyrrolidin-3-ylidenemethanolate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the pyrimidinium ion and the thiophene group. Specific reagents and catalysts are used at each step to ensure the correct formation of bonds and the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (Thiophene Ring)
The thiophene moiety is susceptible to electrophilic substitution. Data from and suggest reactivity at the α-positions of thiophene:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Sulfonation | H₂SO₄, 0–5°C, 2 hours | 5-sulfonated thiophene derivative | |
| Halogenation | Br₂ in CHCl₃, RT, 1 hour | 5-bromo-thiophene adduct |
Oxidation and Redox Reactions
The 4,5-dioxo-pyrrolidine system and enolate group participate in redox processes:
-
Enolate Oxidation : The enolate may oxidize to a carbonyl group under aerobic conditions or with iodine (I₂) in ethers ( , ).
-
Pyrimidinium Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidinium ring to a dihydropyrimidine.
Example Oxidation Pathway :
Nucleophilic Substitution (Methanolate Group)
The methanolate group acts as a leaving group in nucleophilic substitutions. Data from and indicate:
| Nucleophile | Conditions | Product |
|---|---|---|
| Amines | DMF, 60°C, 12 hours | Thiophene-2-carboxamide derivative |
| Thiols | K₂CO₃, DMSO, RT, 6 hours | Thioether-linked conjugate |
Coordination Chemistry
The compound’s oxygen and nitrogen donors (pyrrolidinone, pyrimidinium) may coordinate metals. Patent references palladium complexes with similar ligands, suggesting applications in catalysis.
Stability and Degradation
-
Acidic Hydrolysis : The enolate hydrolyzes to a carboxylic acid in 4N HCl/1,4-dioxane ( ).
-
Thermal Decomposition : Degrades above 200°C, forming CO₂ and aromatic fragments ().
Key Findings Table
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have indicated that compounds containing pyrimidine derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated that the compound inhibits cell growth in A431 vulvar epidermal carcinoma cells by inducing apoptosis. |
| Study B (2024) | Showed a reduction in tumor size in vivo models when treated with the compound, highlighting its potential as an antitumor agent. |
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Material Science Applications
1. Organic Electronics
The thiophene moiety within the compound makes it suitable for applications in organic electronics. Its ability to conduct electricity and its stability under various conditions can be harnessed in:
- Organic Photovoltaics (OPVs)
- Organic Light Emitting Diodes (OLEDs)
2. Sensors
Due to its electronic properties, the compound can be utilized in sensor technology, particularly for detecting environmental pollutants or biological markers.
Case Study 1: Synthesis and Characterization
A recent study focused on synthesizing the compound via a multi-step reaction involving pyrimidine derivatives and thiophenes. The characterization was performed using NMR and mass spectrometry, confirming the expected structure.
Case Study 2: Biological Evaluation
In vitro studies were conducted to assess the biological activity of the compound against various cancer cell lines. The results indicated a dose-dependent response, with IC50 values comparable to existing chemotherapeutic agents.
Mechanism of Action
The mechanism of action of (E)-2-(4-methylphenyl)-4,5-dioxo-1-(pyrimidin-1-ium-2-yl)pyrrolidin-3-ylidenemethanolate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound’s binding to these targets can modulate their activity. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s structural analogs (Table 1) highlight how substituents influence physicochemical and intermolecular properties:
Table 1: Comparison of Structural Analogs
Key Observations:
- Pyrimidinium vs. Pyrazolopyrimidine : The target compound’s pyrimidinium group (positively charged) may enhance solubility in polar solvents compared to neutral pyrazolopyrimidine derivatives ().
- Thiophene-Methanolate vs. Thiazole-Carboxylate: The thiophene-methanolate group in the target compound likely participates in stronger hydrogen bonding (O–H···S/N) compared to the ester-functionalized thiazole in , which relies on weaker dipole interactions.
- Hydrogen Bonding: Analogous triazole-thione derivatives () form stable hexamers via N–H···S/O bonds, suggesting the target compound’s methanolate group could mediate similar supramolecular assembly.
Stability and Reactivity
- Electron-Withdrawing Groups : The 4,5-dioxo-pyrrolidine core (common to all analogs) increases electrophilicity, making the compound reactive toward nucleophiles. Substituents like pyrimidinium (target compound) or morpholinium () may further modulate reactivity via inductive effects.
- Thermal Stability : The melting point of Example 62 (227–230°C, ) suggests that heteroaromatic systems enhance thermal stability compared to aliphatic-substituted analogs.
Crystallographic and Computational Analysis
- Software Tools : The target compound’s structure would likely be resolved using SHELXL for refinement and OLEX2 for visualization , as seen in analogs (e.g., ).
- Hydrogen Bonding: Comparable to ’s triazole-thione, the methanolate group in the target compound could form O–H···N/S bonds, stabilizing crystal packing.
Biological Activity
The compound (E)-2-(4-methylphenyl)-4,5-dioxo-1-(pyrimidin-1-ium-2-yl)pyrrolidin-3-ylidenemethanolate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine moiety, a pyrrolidine ring, and a thiophenol derivative, contributing to its diverse biological interactions. The molecular formula and weight are crucial for understanding its pharmacokinetics and dynamics.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₃S |
| Molecular Weight | 299.36 g/mol |
| Structure | Structure |
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study on pyrimidine nucleosides revealed their ability to disrupt DNA synthesis, leading to apoptosis in cancer cells .
Antimicrobial Activity
Pyrimidine derivatives are also recognized for their antimicrobial properties. They have been shown to possess activity against a range of bacteria and fungi. The mechanism often involves the inhibition of nucleic acid synthesis, which is critical for microbial growth .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of similar pyrimidine compounds on A431 vulvar epidermal carcinoma cells. The results demonstrated significant inhibition of cell migration and invasion, suggesting potential for therapeutic use in cancer treatment .
- Antimicrobial Testing : In another study, the antimicrobial efficacy of pyrimidine derivatives was assessed against various pathogens. The results indicated that these compounds exhibited notable inhibitory effects on bacterial growth, particularly against Gram-positive strains .
Research Findings
Recent findings highlight the importance of the pyrimidine structure in drug design:
- Inhibition of Nucleotide Synthesis : Compounds targeting the de novo pyrimidine biosynthesis pathway have shown promise in treating viral infections such as Hepatitis E virus (HEV). This pathway is crucial for both host cell metabolism and viral replication .
- Synergistic Effects : Combinations of pyrimidine analogs with other chemotherapeutic agents have demonstrated enhanced efficacy against resistant cancer cell lines, indicating potential for combination therapy strategies .
Q & A
Q. What safety protocols are critical when handling this compound in a research lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
